molecular formula C11H13Cl2NOS B8020479 (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B8020479
M. Wt: 278.2 g/mol
InChI Key: PZEXDKSDXMGGPK-KAMPRCONSA-N
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Description

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a sulfinamide group attached to a dichlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 3,5-dichlorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.

    Substitution: The dichlorobenzylidene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfonamide
  • (S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-thioamide

Uniqueness

(S)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific structural features, such as the sulfinamide group and the dichlorobenzylidene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(NE,S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/b14-7+/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEXDKSDXMGGPK-KAMPRCONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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